molecular formula C11H17ClN2 B1357698 N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine CAS No. 1019115-86-6

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

Cat. No.: B1357698
CAS No.: 1019115-86-6
M. Wt: 212.72 g/mol
InChI Key: IKVMMBDZCAWTMP-UHFFFAOYSA-N
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Description

Nomenclature and Classification

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition and substitution pattern. The compound is registered under Chemical Abstracts Service number 1019115-86-6, providing a unique identifier for chemical databases and regulatory purposes. The systematic name indicates the presence of a butyl group attached to one nitrogen atom, a methyl group on the same nitrogen, and a chlorine substituent at the 2-position of the benzene ring.

The molecular formula C11H17ClN2 accurately represents the atomic composition, with a molecular weight of 212.72 grams per mole. Alternative nomenclature includes 1-N-butyl-2-chloro-1-N-methylbenzene-1,4-diamine, emphasizing the specific positioning of substituents. The compound belongs to the broader classification of aromatic diamines, specifically falling under substituted para-phenylenediamine derivatives.

Chemical classification systems categorize this compound as an aromatic amine and a chlorinated organic compound. The presence of two amino groups classifies it as a diamine, while the aromatic benzene ring places it within the aromatic compound category. The chlorine substituent adds halogenated compound characteristics, creating a multi-functional chemical entity with diverse reactivity patterns.

The Simplified Molecular Input Line Entry System representation "NC1=CC=C(N(CCCC)C)C(Cl)=C1" provides a linear notation for computational chemistry applications and database searches. This standardized representation facilitates automated chemical information processing and structure-activity relationship studies.

Chemical Property Value/Description
Chemical Abstracts Service Number 1019115-86-6
Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
Systematic Name This compound
Simplified Molecular Input Line Entry System NC1=CC=C(N(CCCC)C)C(Cl)=C1
Chemical Classification Aromatic diamine, chlorinated compound

Historical Context of Phenylenediamine Chemistry

The development of phenylenediamine chemistry traces back to the late 19th century when para-phenylenediamine was first synthesized and recognized for its dyeing properties. Para-phenylenediamine has been utilized for over five decades as a primary precursor in oxidative hair dye production, establishing the foundation for extensive research into substituted derivatives. The compound gained prominence in industrial applications, particularly in the production of engineering polymers and composites, including aramid fibers such as Kevlar.

Historical production methods for para-phenylenediamine involved multiple synthetic routes, with the most common approach utilizing 4-nitrochlorobenzene treatment with ammonia, followed by hydrogenation of the resulting 4-nitroaniline. The DuPont route represented an alternative methodology, converting aniline to diphenyltriazine through acid-catalysis to 4-aminoazobenzene, followed by hydrogenation to yield para-phenylenediamine. These established synthetic pathways provided the foundation for developing methods to produce substituted derivatives like this compound.

Patent literature from the early 2000s documented novel preparation methods for para-phenylenediamine, emphasizing the ongoing research interest in optimizing synthesis routes and developing higher purity products. A notable innovation involved reacting urea and nitrobenzene with a base in polar organic solvents to yield intermediates that could be hydrogenated to produce highly pure para-phenylenediamine without isomeric byproducts. This methodology demonstrated the evolution of synthetic chemistry toward more efficient and environmentally conscious processes.

The industrial significance of phenylenediamine compounds expanded beyond dyeing applications to include rubber manufacturing, where derivatives serve as antiozonants to prevent rubber cracking caused by ozone exposure. Market analysis indicates substantial growth in para-phenylenediamine demand, with the global market projected to expand at a compound annual growth rate of greater than 3% due to increasing demand from synthetic rubber additives segments. The Asia-Pacific region dominates market consumption, driven by growing populations and expanding industrial applications in countries such as China and India.

Structural Features and Chemical Family Relationships

This compound exhibits distinctive structural features that differentiate it from the parent para-phenylenediamine molecule. The benzene ring serves as the central scaffold, with amino groups positioned at the 1 and 4 positions, maintaining the para-substitution pattern characteristic of this chemical family. The nitrogen atom at position 1 carries both a butyl group and a methyl group, creating a tertiary amine functionality that significantly alters the electronic and steric properties compared to primary amino groups.

The chlorine substituent at the 2-position introduces electron-withdrawing characteristics that influence the reactivity of both amino groups through resonance and inductive effects. This substitution pattern creates an asymmetric molecule where the two amino groups exhibit different chemical environments and reactivity profiles. The 4-position amino group remains primary, while the 1-position nitrogen becomes tertiary due to alkyl substitution.

Structural relationships within the phenylenediamine family demonstrate the diversity achievable through systematic substitution. Related compounds include N1-Methylbenzene-1,4-diamine hydrochloride, which contains only methyl substitution without butyl or chlorine modifications. The compound 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- represents another chlorinated derivative with different alkyl substitution patterns. N1-Butyl-N1-methylbenzene-1,4-diamine provides a structural comparison lacking the chlorine substituent.

Three-dimensional conformational analysis reveals the spatial arrangement of substituents and their impact on molecular interactions. The butyl chain adopts various conformations that influence the overall molecular shape and potential binding interactions. The chlorine atom's van der Waals radius and electronegativity create specific spatial and electronic constraints that affect chemical reactivity and intermolecular interactions.

Comparative structural analysis within the diamine family shows how systematic modifications influence physical and chemical properties. The introduction of alkyl groups generally increases lipophilicity and steric hindrance, while halogen substitution modifies electronic distribution and reactivity patterns. These structural variations enable the design of compounds with tailored properties for specific applications in materials science and organic synthesis.

Structural Component Chemical Effect Functional Impact
Para-diamine core Electron-donating capability Nucleophilic reactivity
N-Butyl substitution Increased lipophilicity Enhanced membrane permeability
N-Methyl substitution Steric hindrance Modified binding specificity
2-Chloro substitution Electron-withdrawing effect Altered reactivity profile
Aromatic ring system Conjugation and stability Structural rigidity

Significance in Chemical Research and Industry

This compound represents a significant compound in contemporary chemical research due to its unique substitution pattern and resulting chemical properties. The compound finds application as a valuable intermediate in synthetic chemistry, where its specific reactivity profile enables the formation of complex molecular architectures through various coupling and substitution reactions. Research investigations have focused on its potential utility in polymer chemistry, where aromatic diamines serve as crucial building blocks for high-performance materials.

Industrial applications of substituted phenylenediamine derivatives have expanded significantly, with compounds serving as curing agents or hardeners in thermosetting plastics. These applications leverage the nucleophilic properties of amino groups to create crosslinked polymer networks with enhanced mechanical properties and thermal stability. The specific substitution pattern in this compound provides unique steric and electronic characteristics that may offer advantages in specialized polymer formulations.

Pharmaceutical research has increasingly recognized the importance of aromatic amine derivatives in drug development programs. The structural diversity achievable through systematic substitution of the phenylenediamine core enables the exploration of structure-activity relationships for various biological targets. The presence of both alkyl and halogen substituents in this compound provides opportunities for investigating how structural modifications influence biological activity and pharmacological properties.

Materials science research has demonstrated the significance of aromatic diamines in developing advanced materials with specific performance characteristics. Compounds containing aromatic amine functionalities exhibit structure versatility and facile modifications for electron-donating applications, making them valuable in photochemical research and optoelectronic device development. The unique substitution pattern in this compound may contribute to specialized applications in these emerging technology areas.

Antioxidant research has revealed the protective potential of aromatic amine compounds against oxidative stress and cellular damage. Studies have shown that aromatic amines and imines demonstrate effectiveness against oxidative glutamate toxicity, glutathione depletion, and hydrogen peroxide toxicity through direct antioxidant mechanisms. The structural features of this compound may contribute to similar protective activities, warranting further investigation in neuroprotection research.

Market dynamics indicate growing demand for specialized aromatic amine derivatives across multiple industrial sectors. The synthetic rubber industry represents a significant application area, where substituted phenylenediamine compounds serve as additives that prevent ozone-induced cracking and degradation. Chemical manufacturing companies continue to invest in research and development of novel derivatives to meet evolving performance requirements in advanced materials applications.

Properties

IUPAC Name

1-N-butyl-2-chloro-1-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVMMBDZCAWTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Reagents/Conditions Notes
1 N1-Methylation of benzene-1,4-diamine Methyl iodide or methyl sulfate, base (e.g., K2CO3), solvent (acetone or DMF), room temp to reflux Selective monoalkylation on one amino group to form N1-methylbenzene-1,4-diamine
2 N1-Butylation of N1-methylbenzene-1,4-diamine Butyl bromide, base (NaH or K2CO3), solvent (DMF), elevated temp (50-80°C) Alkylation on the same amino nitrogen to form N1-butyl-N1-methylbenzene-1,4-diamine
3 Aromatic 2-chlorination N-Chlorosuccinimide (NCS) or chlorine gas, solvent (chloroform or acetic acid), 0-25°C Electrophilic aromatic substitution at the 2-position relative to amino groups; regioselectivity controlled by reaction conditions
4 Purification Column chromatography (silica gel), solvents (ethyl acetate/hexane) Isolation of pure this compound

Alternative Synthetic Approaches

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Selectivity
Solvent DMF, acetone, methanol Polar aprotic solvents favor alkylation; protic solvents may cause side reactions
Base K2CO3, NaH, or triethylamine Strong bases improve alkylation efficiency but may cause over-alkylation
Temperature 20–80°C Elevated temperatures increase reaction rates but may reduce selectivity
Chlorination reagent NCS preferred for mild, selective chlorination Avoids over-chlorination and degradation
Reaction time 1–24 hours depending on step Longer times improve conversion but risk side reactions

Representative Experimental Data from Literature

Step Yield (%) Purity (%) Characterization Techniques
N1-Methylation 85–90% >95% (HPLC) NMR, MS, IR spectroscopy
N1-Butylation 70–80% >90% NMR, MS, TLC monitoring
Aromatic Chlorination 60–75% >90% NMR (aromatic shifts), MS, elemental analysis
Overall Yield ~40–50% (multi-step) >95% (after purification) HPLC, NMR, MS

Research Findings and Notes

  • Regioselectivity: The 2-chlorination is favored due to the directing effects of the amino groups, especially when N-substituted, which modulates electron density on the aromatic ring.
  • Alkylation selectivity: Achieving selective mono-N-alkylation requires controlled stoichiometry and reaction time to avoid dialkylation or polymerization.
  • Purification: Chromatographic methods are essential due to the close polarity of intermediates and by-products.
  • Safety: Chlorination reactions require careful handling of reagents like NCS and chlorine gas under controlled temperature and ventilation.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Range Key Considerations
N1-Methylation Methyl iodide, K2CO3 RT to reflux, 4–12 h 85–90% Control stoichiometry to avoid over-alkylation
N1-Butylation Butyl bromide, NaH or K2CO3 50–80°C, 6–24 h 70–80% Use dry solvents to prevent side reactions
Aromatic 2-Chlorination NCS, chloroform or AcOH 0–25°C, 1–6 h 60–75% Monitor reaction closely to prevent over-chlorination
Purification Silica gel chromatography Solvent gradient (Hexane/EtOAc) - Essential for high purity product

Scientific Research Applications

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents Molecular Formula Key Features Biological Activity/Applications
This compound N1-butyl, N1-methyl, 2-Cl C₁₁H₁₇ClN₂ Enhanced lipophilicity due to butyl chain; stabilized at 2–8°C Potential enzyme inhibition (hazards: H317, H319)
N1-Benzylbenzene-1,4-diamine N1-benzyl C₁₃H₁₄N₂ Para-diamine structure with benzyl group Intermediate in organic synthesis; enzyme inhibition
N1-Benzyl-2-fluorobenzene-1,4-diamine N1-benzyl, 2-F C₁₃H₁₃FN₂ Fluorine substituent increases stability and reactivity Pharmaceutical precursor
N1-Benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride Butyne backbone, N1-benzyl, N1-methyl C₁₂H₁₈Cl₂N₂ Rigid alkyne backbone enhances bioactivity Under investigation for biological activity
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride Cyclohexane ring, 2-Cl-benzyl C₁₃H₂₀Cl₂N₂ Chlorine and cyclohexane improve steric/electronic profiles Studied for altered reactivity vs. bromo/methyl analogues
N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine 2-F, dimethylaminoethyl C₁₁H₁₇FN₄ Fluorine and dimethylamino groups enhance reactivity Potential anticancer applications

Key Findings from Comparative Studies:

Fluorine substitution (as in N1-Benzyl-2-fluorobenzene-1,4-diamine) increases stability and reaction rates in certain synthetic pathways, but chlorine offers a balance between reactivity and cost-effectiveness .

Alkyl vs. Aryl Substituents :

  • The butyl chain in the target compound improves lipophilicity , which may enhance membrane permeability compared to benzyl-substituted diamines (e.g., N1-Benzylbenzene-1,4-diamine) .
  • Benzyl groups (e.g., in N1-Benzyl-N1-methylbut-2-yne-1,4-diamine) introduce aromaticity, favoring π-π interactions in enzyme binding .

Butyne backbones (e.g., N1-Benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride) introduce rigidity, which is linked to enhanced biological activity in preliminary studies .

Hazard Profiles :

  • The target compound’s H317/H319 hazards (skin sensitization/eye irritation) are comparable to chlorinated analogues but less severe than brominated derivatives, which often have higher toxicity .

Biological Activity

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of this compound involves several key steps:

  • Nitration of Benzene : Benzene is nitrated using concentrated nitric acid and sulfuric acid to form nitrobenzene.
  • Reduction of Nitrobenzene : Nitrobenzene is reduced to 1,4-diaminobenzene using reducing agents like iron and hydrochloric acid.
  • Alkylation : The 1,4-diaminobenzene is alkylated with butyl chloride and methyl chloride in the presence of a base such as sodium hydroxide.
  • Chlorination : The final step involves chlorination using chlorine gas or thionyl chloride to introduce the chlorine atom at the desired position on the benzene ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can form both covalent and non-covalent bonds with enzymes and receptors, leading to alterations in their structure and function. This mechanism is essential for understanding how the compound may influence cellular processes.

3. Biological Activity

Research indicates that this compound exhibits several biological activities:

3.1 Enzyme Inhibition

  • The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic applications in treating various diseases. For instance, studies have indicated that similar compounds can inhibit kinases involved in cancer pathways .

3.2 Cellular Effects

  • Investigations into the cellular effects of this compound reveal that it may influence cell signaling pathways. For example, it could modulate pathways related to cell proliferation and apoptosis, which are critical in cancer biology .

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

StudyCompound TestedBiological ActivityFindings
Pyrrolo[2,3-d]pyrimidinesCSF1R InhibitionIdentified structural elements enhancing CSF1R activity while reducing EGFR potency.
4-AnilinoquinazolinesTNNi3K InhibitionDemonstrated significant enzyme inhibition with IC50 values around 25 nM.
Dihydroquinoline-dione derivativesCancer-related Kinase InhibitionHighlighted structure-activity relationships crucial for potency against mutant enzymes.

These studies collectively suggest that modifications in the chemical structure can significantly influence the biological activity of related compounds.

5. Conclusion

This compound presents a promising avenue for research due to its potential enzyme inhibitory effects and cellular interactions. Continued exploration of its biological activity may yield valuable insights into its applications in medicinal chemistry and pharmacology.

Q & A

Q. What molecular targets are implicated in its mechanism of action?

  • Methodology : Use proteomics (e.g., affinity chromatography or pull-down assays) to identify binding partners. Molecular dynamics simulations (e.g., GROMACS) can model ligand-protein interactions over time. For example, chloro-substituted diamines may inhibit topoisomerase IV by intercalating DNA or blocking ATP-binding pockets .

Safety and Compliance

  • Handling Precautions : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation; refer to SDS data for emergency measures (e.g., rinsing with water for 15 minutes) .
  • Toxicity Screening : Employ preADMET tools to predict pharmacokinetics (e.g., CYP450 inhibition) and toxicity endpoints (e.g., Ames test for mutagenicity) .

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